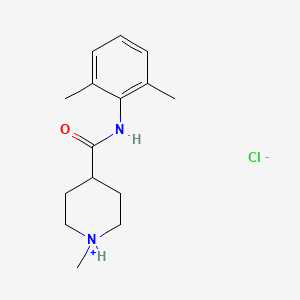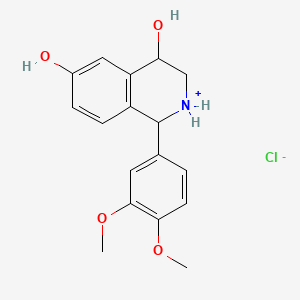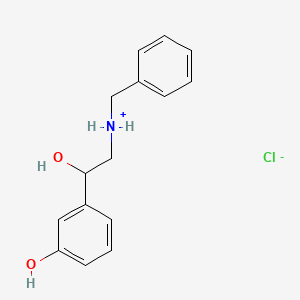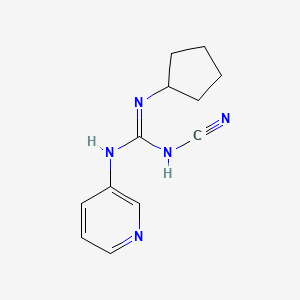
Guanidine, 2-cyano-1-cyclopentyl-3-(3-pyridyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanidine,N-cyano-N’-cyclopentyl-N’'-3-pyridinyl- is a compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and are found in various natural products, pharmaceuticals, and biochemical processes. This compound is characterized by its unique structure, which includes a cyano group, a cyclopentyl group, and a pyridinyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of guanidines typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which can be coupled with amines using coupling reagents or metal-catalyzed guanidylation . Another efficient method involves the use of S-methylisothiourea as a guanidylating agent . Additionally, cyanamides can react with derivatized amines to form guanidines .
Industrial Production Methods
Industrial production of guanidines often employs similar methods but on a larger scale. The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, allows for the stepwise displacement of imidazole groups by amines . This method provides a convenient and scalable approach to producing N,N’-disubstituted guanidines.
Análisis De Reacciones Químicas
Types of Reactions
Guanidine,N-cyano-N’-cyclopentyl-N’'-3-pyridinyl- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The conditions for these reactions can vary but often involve mild temperatures and pressures to ensure the stability of the guanidine structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the guanidine, while reduction may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted guanidines, depending on the nucleophiles or electrophiles used .
Aplicaciones Científicas De Investigación
Guanidine,N-cyano-N’-cyclopentyl-N’'-3-pyridinyl- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Guanidine,N-cyano-N’-cyclopentyl-N’'-3-pyridinyl- involves its ability to form hydrogen bonds, its planarity, and its high basicity . These characteristics allow the compound to interact with various molecular targets, including amino acids and nucleic acid bases . The guanidinium cation, formed at physiological pH, can engage in resonance forms that delocalize the positive charge over the entire functional group, leading to its high basicity and interaction with biological systems .
Propiedades
Número CAS |
60560-22-7 |
|---|---|
Fórmula molecular |
C12H15N5 |
Peso molecular |
229.28 g/mol |
Nombre IUPAC |
1-cyano-2-cyclopentyl-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C12H15N5/c13-9-15-12(16-10-4-1-2-5-10)17-11-6-3-7-14-8-11/h3,6-8,10H,1-2,4-5H2,(H2,15,16,17) |
Clave InChI |
UVQIHZIOZJMHRT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N=C(NC#N)NC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


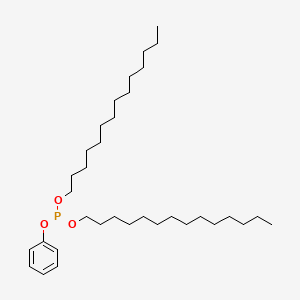

![5-ethyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B13757235.png)
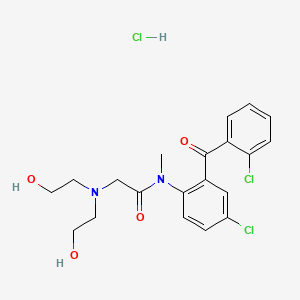
![13H-Dibenzo[a,h]fluorene](/img/structure/B13757239.png)

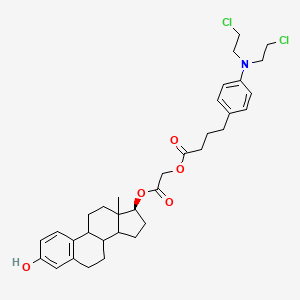
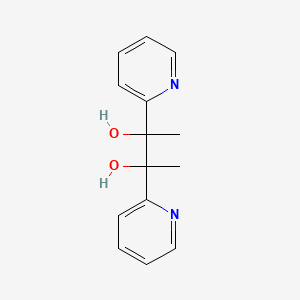
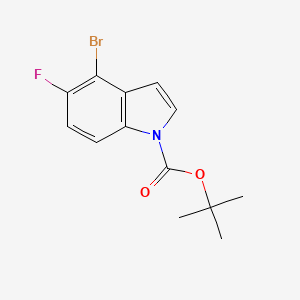
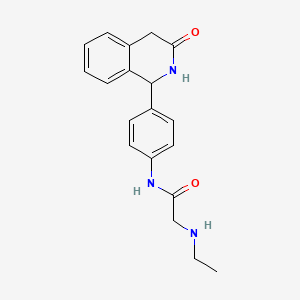
![1-Ethyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B13757268.png)
